N-α-Methyl-D-alanine
Description
Contextualization within Non-Canonical Amino Acid Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. frontiersin.org The study of ncAAs has expanded the chemical diversity available for creating novel peptides and proteins with enhanced or entirely new functions. frontiersin.orgrsc.org N-α-Methyl-D-alanine is a prime example of an ncAA that has garnered attention for its ability to impart desirable characteristics to bioactive molecules. frontiersin.org The incorporation of N-methylated amino acids, like this compound, into peptide chains can increase proteolytic stability, improve membrane permeability, and induce specific conformational constraints. vulcanchem.comacs.org These modifications are crucial in the development of peptide-based therapeutics with improved pharmacokinetic profiles. acs.orgresearchgate.net
Research into ncAAs is a burgeoning field, with scientists continually exploring new methods for their synthesis and incorporation into polypeptides. frontiersin.orgfrontiersin.org The enzymatic and chemical synthesis of ncAAs, including D-amino acids and N-methylated amino acids, is an active area of investigation. frontiersin.orgnih.gov The ability to produce these specialized building blocks in an efficient and stereoselective manner is critical for their application in drug discovery and materials science. unl.eduresearchgate.net
Significance as a Chiral Building Block in Advanced Organic Synthesis and Biomolecule Modification
The chirality of a molecule is a fundamental property that can dramatically influence its biological activity. This compound, being a chiral molecule, serves as a valuable building block in asymmetric synthesis, allowing for the construction of complex, enantiomerically pure molecules. unl.eduinnospk.com The "D" configuration of this compound is particularly noteworthy, as the incorporation of D-amino acids into peptides can render them resistant to degradation by proteases, which typically recognize L-amino acids. vulcanchem.com This enhanced stability is a highly sought-after attribute in the design of long-lasting therapeutic peptides.
In advanced organic synthesis, chiral building blocks like this compound are instrumental in creating molecules with specific three-dimensional arrangements. unl.edu This stereochemical control is essential for designing drugs that can selectively interact with their biological targets, leading to higher efficacy and reduced side effects. The N-methyl group further influences the conformational properties of peptides, restricting the rotation around the peptide bond and favoring specific secondary structures. vulcanchem.com This conformational rigidity can be advantageous for locking a peptide into its bioactive conformation. acs.org
Overview of Key Research Areas and Trajectories
The unique properties of this compound have positioned it at the forefront of several key research areas.
Pharmaceutical and Medicinal Chemistry: A primary application of this compound is in the development of novel peptide-based drugs. innospk.comchemimpex.com Its incorporation can lead to enhanced stability, bioavailability, and receptor selectivity. acs.orgchemimpex.com Researchers are actively exploring its use in creating analogs of hormones and other bioactive peptides with improved therapeutic potential. chembk.com
Peptide Synthesis and Modification: The synthesis of peptides containing N-methylated and D-amino acids is a significant research trajectory. acs.org Methodologies for the efficient and site-specific incorporation of this compound into peptide chains are continuously being refined. acs.orgresearchgate.net This includes both solid-phase and solution-phase synthesis techniques.
Biochemical and Enzymatic Studies: this compound and its derivatives are utilized as tools to probe enzyme-substrate interactions and to study the mechanisms of enzymatic reactions. chemimpex.com Understanding how enzymes recognize and process modified amino acids is crucial for enzyme engineering and the development of enzyme inhibitors.
Materials Science: The ability of N-methylated amino acids to influence the secondary structure of peptides makes them interesting components for the design of novel biomaterials. chemimpex.com Peptides containing these residues can self-assemble into well-defined nanostructures, with potential applications in areas such as tissue engineering and drug delivery.
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.120 g/mol |
| Appearance | White crystalline powder |
| Boiling Point | 190.1±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| CAS Number | 29475-64-7 |
Properties
Molecular Weight |
103.1 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions, offering a powerful approach for producing complex molecules like N-α-Methyl-D-alanine. d-nb.infonih.govrsc.orgru.nl
Biocatalytic Production utilizing Engineered Microbial Systems (e.g., Corynebacterium glutamicum)
Engineered microbial systems, particularly the Gram-positive bacterium Corynebacterium glutamicum, have emerged as a promising platform for the biocatalytic production of N-methylated amino acids. nih.govnih.gov This industrial workhorse, traditionally used for large-scale amino acid fermentation, can be metabolically engineered to produce these valuable compounds from simple sugars. nih.govresearchgate.net
One strategy involves engineering C. glutamicum to overproduce a precursor keto acid and then introducing a heterologous enzyme to catalyze the final N-methylation step. For instance, a pyruvate-overproducing strain of C. glutamicum was engineered to express the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida. nih.gov This enzyme facilitates the reductive N-methylamination of pyruvate (B1213749), and in a fed-batch cultivation, this whole-cell biocatalyst achieved N-methyl-L-alanine titers of 31.7 g/L with a yield of 0.71 g per gram of glucose. nih.gov While this example produces the L-enantiomer, the principle demonstrates the potential for producing N-methylated alanines.
Another approach in C. glutamicum involves the use of imine reductases. nih.govresearchgate.net Fermentative processes using this bacterium have been developed for N-alkylated amino acids based on these enzymes. nih.govresearchgate.net For example, the imine reductase DpkA from Pseudomonas putida has been expressed in C. glutamicum for the production of N-methyl-L-alanine and sarcosine (B1681465). frontiersin.org This enzyme catalyzes the reductive methylamination of 2-oxo acids. frontiersin.org
Metabolic engineering efforts also focus on optimizing the supply of essential cofactors, such as S-adenosyl methionine (SAM), which serves as a methyl donor in many biological methylation reactions. In the production of N-methylanthranilate, for example, co-expression of the homologous adenosylhomocysteinase gene sahH improved product titers by enhancing SAM regeneration. nih.govresearchgate.net
Table 1: Biocatalytic Production of N-Methylated Amino Acids in Corynebacterium glutamicum
| Product | Precursor | Key Enzyme | Host Strain Engineering | Titer | Yield |
|---|---|---|---|---|---|
| N-methyl-L-alanine | Pyruvate | N-methyl-L-amino acid dehydrogenase (P. putida) | Pyruvate overproduction | 31.7 g/L | 0.71 g/g glucose |
Stereoselective Enzymatic Transformations for D-Alanine Precursors
The synthesis of optically pure D-amino acids, which are crucial precursors for this compound, can be efficiently achieved through stereoselective enzymatic transformations. researchgate.netnih.gov These methods often offer high enantioselectivity and operate under mild conditions, presenting an advantage over traditional chemical synthesis. nih.gov
Several classes of enzymes are employed for the synthesis of D-amino acids, including D-amino acid dehydrogenases, D-amino acid aminotransferases, and hydantoinases. researchgate.netnih.gov For instance, a highly stereoselective D-amino acid dehydrogenase has been created through mutagenesis, capable of producing D-amino acids via the reductive amination of the corresponding 2-keto acid with ammonia. nih.gov
Another effective method involves the use of co-immobilized enzymes. For the production of D-alanine from sodium pyruvate, meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum and formate (B1220265) dehydrogenase from Candida boidinii have been co-immobilized. researchgate.net This system demonstrated excellent stereoselectivity, achieving a 75.7% average yield and 99.5% enantiomeric excess (ee) for D-alanine over 20 cycles. researchgate.net
Transaminases also play a significant role. An (R)-transaminase from Capronia epimyces (CeTA) was identified and engineered for the asymmetric amination of pyruvate to D-alanine. nih.gov A mutant, F113T, showed improved activity and thermostability, achieving a 95.2% conversion of 100 mM pyruvate to D-alanine with an enantiomeric excess above 99%. nih.gov
Chemical Synthesis Techniques for this compound
While biocatalytic methods are advancing, chemical synthesis remains a cornerstone for producing this compound and its derivatives, offering versatility and access to a wide range of compounds.
N-Alkylation and Specific Methylation Protocols
Direct N-alkylation of amino acids is a fundamental transformation. nih.gov Traditional methods often rely on reductive amination of aldehydes or nucleophilic substitution with alkyl halides. d-nb.info However, these approaches can be limited by the availability of starting materials and the generation of stoichiometric waste. d-nb.info
More recent protocols focus on direct catalytic N-alkylation using alcohols, which are abundant and generate water as the only byproduct. nih.govd-nb.info Ruthenium-catalyzed methodologies have been developed for the direct N-alkylation of α-amino acid esters and amides with alcohols, demonstrating high atom economy and retention of stereochemistry. d-nb.info
For specific N-methylation, various strategies exist. One common laboratory method involves the reaction of an amino acid with formaldehyde (B43269) and a reducing agent, such as zinc. sciencemadness.org Another approach is the reaction of α-bromopropionic acid with methylamine. sciencemadness.org While the use of α-chloropropionic acid is also possible, it generally results in lower yields. sciencemadness.org
A three-step procedure compatible with solid-phase peptide synthesis (SPPS) involves sulfonylation of the α-amino group, followed by methylation, and then desulfonylation. acs.org This method has been optimized to significantly reduce the reaction time. acs.org
Protecting Group Chemistry in Fmoc-N-α-Methyl-D-alanine Synthesis
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). chemimpex.comiris-biotech.de The synthesis of Fmoc-N-α-Methyl-D-alanine is a key step for its incorporation into peptide chains. chemimpex.com
The Fmoc group is base-labile and is typically removed with piperidine. iris-biotech.de The synthesis of Fmoc-protected amines, including amino acids, often involves treating the amine with a silylating agent followed by an activated Fmoc-reagent, which can be performed under anhydrous conditions to yield products with high chemical and optical purity. google.com
A convenient route for the synthesis of N-Fmoc-N-methyl-α-amino acids involves the temporary protection of the carboxyl function of an N-nosyl-α-amino acid with a benzhydryl group. researchgate.net The subsequent methylation of the N-nosyl-α-amino acid benzhydryl ester with diazomethane, followed by deprotection and Fmoc protection, yields the desired product. researchgate.net This method is efficient and preserves the chiral integrity of the amino acid precursor. researchgate.net
Table 2: Common Protecting Groups in Fmoc-SPPS
| Protecting Group | Function Protected | Deprotection Condition |
|---|---|---|
| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino group | Base (e.g., Piperidine) |
| tBu (tert-Butyl) | Side-chain carboxyl (Asp, Glu), hydroxyl (Ser, Thr) | Acid (e.g., Trifluoroacetic acid) |
| Boc (tert-Butoxycarbonyl) | Side-chain amino (Lys), indole (B1671886) (Trp) | Acid (e.g., Trifluoroacetic acid) |
| Trt (Trityl) | Side-chain thiol (Cys), imidazole (B134444) (His), amide (Asn, Gln) | Acid (e.g., Trifluoroacetic acid) |
Reductive Amination Pathways
Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy for the synthesis of N-alkylated amino acids. nih.govrsc.orgacs.org This transformation can introduce the nitrogen atom and, in the case of deuterated reagents, an isotopic label in a single, stereoselective step. rsc.org
Biocatalytic reductive amination often employs amino acid dehydrogenases or imine reductases. rsc.orgacs.org These enzymes catalyze the reduction of an imine intermediate, formed from a ketone (or keto acid) and an amine, using a cofactor like NAD(P)H. acs.orgnih.gov This approach has been used to synthesize a variety of isotopically labeled amino acids from inexpensive precursors. rsc.org
In chemical synthesis, reductive amination can be achieved using various reducing agents. A bio-inspired calcium-hexafluoroisopropanol (Ca(II)-HFIP) mediated reductive amination has been developed for the synthesis of N-α-deuterated amino acids using a Hantzsch ester as the deuterium (B1214612) source. nih.gov This method exhibits high deuteration efficiency and is compatible with a wide range of substrates, including amino acids and peptides. nih.gov
The direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals, proceeds via a "borrowing hydrogen" strategy, which is a type of reductive amination pathway. nih.gov The catalyst first dehydrogenates the alcohol to an aldehyde, which then forms an imine with the amino acid. Subsequent hydrogenation of the imine by the catalyst yields the N-alkylated amino acid. nih.gov
Synthesis of this compound Derivatives for Research Applications
The modification of the this compound structure is a key strategy for developing molecules with tailored properties for specific research applications. These derivatives, or analogues, are instrumental in probing biological systems and developing new diagnostic tools. The synthetic approaches focus on introducing functional groups or radiolabels to alter the molecule's behavior, transport, and detection.
Design and Synthesis of Functionalized Analogues
The design of functionalized this compound analogues is driven by the need to create compounds with specific biological activities or properties suitable for research. A primary goal is to develop analogues that can act as probes for amino acid transport systems or other metabolic pathways. The introduction of different functional groups can influence a derivative's stability, transport mechanism, and target specificity.
A notable example in this area is the synthesis of fluorinated analogues of α-aminoisobutyric acid, a close structural relative of this compound. For instance, 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP) has been synthesized and evaluated for its interaction with amino acid transport systems. researchgate.net The key steps in such syntheses often involve the creation of a cyclic precursor, such as a cyclic sulfamidate, which facilitates the introduction of the functional group, in this case, fluorine. researchgate.net
General strategies for the synthesis of N-methyl-α-amino acids often employ the asymmetric alkylation of a chiral glycine (B1666218) or sarcosine (N-methylglycine) derivative. acs.org A highly practical method involves using pseudoephedrine as a chiral auxiliary. For N-methylated amino acids, pseudoephedrine sarcosinamide can be enolized and then alkylated. acs.org Subsequent hydrolysis of the alkylation product yields the desired N-methyl-α-amino acid with high enantiomeric purity. acs.org This methodology allows for the introduction of various side chains, creating a library of functionalized analogues.
Another approach involves the N-methylation of appropriately protected amino acid precursors. researchgate.net For example, N-nosyl-protected α-amino acid benzhydryl esters can be methylated using diazomethane. The nosyl and benzhydryl protecting groups can then be selectively removed under mild conditions to yield the N-methylated amino acid. researchgate.net This route is efficient and helps maintain the stereochemical integrity of the original chiral center. researchgate.net
The table below outlines a general synthetic approach for functionalized N-methyl amino acids based on established methodologies.
| Step | Description | Key Reagents | Purpose |
| 1 | Protection | Boc-anhydride, Fmoc-Cl | Protect the amino group of the starting D-alanine. |
| 2 | Esterification | Methanol, Thionyl chloride | Protect the carboxylic acid group. |
| 3 | N-Methylation | Methyl iodide, Sodium hydride | Introduce the methyl group onto the nitrogen atom. |
| 4 | Functionalization | (e.g., Electrophilic Fluorinating Agent) | Introduce a specific functional group onto the molecule. |
| 5 | Deprotection | Trifluoroacetic acid, Piperidine | Remove protecting groups to yield the final functionalized analogue. |
These synthetic strategies enable the creation of diverse this compound analogues, allowing researchers to investigate structure-activity relationships and develop probes for various biological targets.
Radiotracer Synthesis for Investigative Imaging Methodologies
Radiolabeled derivatives of this compound are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). snmjournals.org PET requires compounds labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The short half-lives of these isotopes (¹¹C: ~20 min, ¹⁸F: ~110 min) necessitate rapid and highly efficient radiosynthetic methods. radiologykey.comacs.org
¹¹C-Labeling: The synthesis of ¹¹C-labeled this compound typically involves the introduction of a [¹¹C]methyl group. The most common precursor for this is [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. acs.org This labeled alkylating agent is reacted with a suitable precursor of D-alanine. For example, an asymmetric alkylation of a glycine-derived Schiff base can be performed using [¹¹C]CH₃I in the presence of a phase-transfer catalyst to produce D-[3-¹¹C]alanine. acs.orgresearchgate.net A similar strategy can be adapted for an N-methylation reaction on a D-alanine derivative to produce N-[¹¹C]methyl-D-alanine. The synthesis must be automated and rapid, often performed in a synthesis module to manage the radioactivity and short half-life. acs.org
¹⁸F-Labeling: Fluorine-18 is often preferred for PET due to its longer half-life, which allows for longer imaging times and distribution to other facilities. acs.org The synthesis of ¹⁸F-labeled analogues, such as [¹⁸F]N-MeFAMP, demonstrates a common strategy. researchgate.net This synthesis involves a no-carrier-added (NCA) nucleophilic substitution reaction. A precursor molecule, often a cyclic sulfamidate derivative of the amino acid, is prepared. researchgate.net The cyclic precursor is then reacted with [¹⁸F]fluoride, which opens the ring and incorporates the ¹⁸F atom. This is followed by hydrolysis to remove any protecting groups and yield the final radiotracer. researchgate.net This method has been shown to produce high radiochemical yields and purity. researchgate.net
The development of these radiotracers is critical for studying amino acid metabolism in vivo. For example, radiolabeled amino acid analogues are investigated for their potential in tumor imaging, as many cancer cells exhibit increased amino acid transport. snmjournals.orgnih.gov The N-methylated derivatives are of particular interest as the N-methylation can prevent metabolism and alter transport specificity, potentially leading to higher tumor accumulation and better image contrast. researchgate.net
The table below summarizes the key aspects of synthesizing radiotracers based on this compound.
| Radionuclide | Half-Life | Common Precursor | Synthetic Strategy | Research Application |
| Carbon-11 (¹¹C) | ~20 min | [¹¹C]Methyl Iodide | N-methylation of a D-alanine precursor. acs.org | PET imaging of amino acid transport and metabolism. researchgate.net |
| Fluorine-18 (¹⁸F) | ~110 min | [¹⁸F]Fluoride | Nucleophilic fluorination of a cyclic precursor. researchgate.net | PET imaging of tumors and other pathologies with altered amino acid transport. researchgate.netsnmjournals.org |
The synthesis of these radiolabeled compounds represents a significant area of radiopharmaceutical chemistry, aiming to provide sensitive and specific probes for molecular imaging.
Elucidation of Biological Roles and Intricate Mechanisms
Interaction with Cellular Transport Systems and Metabolic Pathways
The ability of amino acids and their derivatives to cross cellular membranes is fundamental to their metabolic impact. This process is mediated by a variety of transport systems with distinct specificities.
Modulation of Amino Acid Transport Mechanisms
The transport of amino acids across the plasma membrane is facilitated by several families of transporter proteins, most notably the Solute Carrier (SLC) family. Key systems for neutral amino acids include System A, System ASC, and System L. kanazawa-u.ac.jp These systems exhibit considerable specificity for the size, charge, and stereochemistry of their substrates.
System A: This is a Na+-dependent transport system responsible for the uptake of small, neutral amino acids. It is specifically inhibited by N-methylated amino acids, with N-methyl-aminoisobutyric acid (MeAIB) being a classic model substrate used to identify and characterize its activity. kanazawa-u.ac.jpresearchgate.net This indicates a tolerance for N-methylation at the α-amino group.
System ASC: This Na+-dependent system primarily transports alanine (B10760859), serine, cysteine, and threonine. It is generally not inhibited by N-methylated amino acids. kanazawa-u.ac.jp Certain isoforms, such as ASCT1, show a strong preference for L-alanine but can be inhibited by D-alanine, suggesting some stereochemical flexibility. kanazawa-u.ac.jp
System L: This is a Na+-independent transporter that facilitates the exchange of large neutral amino acids. Its isoforms show varying degrees of stereoselectivity, with some transporting D-isomers of amino acids like methionine and phenylalanine. kanazawa-u.ac.jp
While direct transport studies on N-α-Methyl-D-alanine are not extensively documented, its structure—a D-isomer with a methylated α-amino group—suggests it would have altered and likely weaker interactions with these transporters compared to D-alanine or L-alanine. The high stereospecificity of many transporters would likely limit its recognition and transport.
Interactive Table: Major Neutral Amino Acid Transport Systems
| Transport System | SLC Family | Na+ Dependence | Typical Substrates | Inhibition by MeAIB | Notes on D-Amino Acid Interaction |
|---|---|---|---|---|---|
| System A | SLC38 | Dependent | Alanine, Proline, Glycine (B1666218), Glutamine | Yes | Activity is defined by N-methylated analogs. |
| System ASC | SLC1 | Dependent | Alanine, Serine, Cysteine, Threonine | No | D-alanine can inhibit some isoforms (e.g., ASCT1). kanazawa-u.ac.jp |
| System L | SLC7 | Independent | Large neutral amino acids (e.g., Leucine, Phenylalanine) | No | Some isoforms transport D-isomers of specific amino acids. kanazawa-u.ac.jp |
Influence on Specific Metabolic Cycles (e.g., glutamine metabolism)
Glutamine is a central molecule in cellular metabolism, acting as a primary nitrogen donor for the synthesis of other non-essential amino acids and nucleotides. nih.govpnas.org A key metabolic route, particularly active in proliferating cells and the brain, is the conversion of glutamine to alanine for intercellular nitrogen shuttling. diabetesjournals.orgwikipedia.org
This process begins with the deamidation of glutamine to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS). nih.gov The amino group from glutamate is then transferred to pyruvate (B1213749) by an aminotransferase, most commonly alanine aminotransferase (ALT). This reaction yields α-ketoglutarate, which replenishes the TCA cycle, and L-alanine, which can be secreted from the cell. diabetesjournals.orgoup.com This glutamine-alanine cycle is crucial for maintaining nitrogen homeostasis and providing carbon skeletons for biosynthesis. diabetesjournals.org
There is no scientific evidence to suggest that this compound directly participates in or modulates this metabolic cycle. The pathway's enzymes are highly specific for L-glutamate and pyruvate to produce L-alanine. The D-configuration and N-methylation of this compound make it an unsuitable substrate for the key transaminases involved in this cycle.
Role in Bacterial Cell Wall Biosynthesis and Microbial Physiology
The bacterial cell wall, and specifically its peptidoglycan layer, is a unique and essential structure that is absent in eukaryotes, making its biosynthetic pathway a prime target for antimicrobial agents. D-alanine is a cornerstone of this structure.
Incorporation into Peptidoglycan Structures (e.g., D-alanyl-D-alanine termini)
Peptidoglycan (also called murein) is a vast polymer composed of glycan strands cross-linked by short peptides. ucl.ac.bewikipedia.org In most bacteria, the peptide stem attached to the N-acetylmuramic acid (NAM) sugar residue terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide during its synthesis in the cytoplasm. ucl.ac.be This dipeptide is synthesized by the essential enzyme D-alanine:D-alanine ligase (Ddl). oup.comresearchgate.net The D-Ala-D-Ala moiety is the specific substrate for the transpeptidase enzymes (Penicillin-Binding Proteins, or PBPs) that catalyze the final cross-linking of the cell wall on the outer surface of the membrane, a reaction that gives the peptidoglycan its structural rigidity. nih.gov
The enzymatic mechanism of D-Ala-D-Ala ligase requires two molecules of D-alanine. The first binds and is activated to form a D-alanylphosphate intermediate. The second D-alanine molecule then performs a nucleophilic attack with its free primary amine group on the intermediate to form the peptide bond, releasing inorganic phosphate. oup.com
The structure of this compound, which possesses a secondary amine (-NHCH₃) instead of a primary amine (-NH₂), precludes it from acting as the second substrate in this reaction. The N-methyl group sterically and chemically prevents the necessary nucleophilic attack to form the dipeptide. Therefore, this compound cannot be incorporated into the terminal position of the dipeptide. While some D-Ala-D-Ala ligases exhibit broad substrate specificity, accepting D-serine or D-threonine, acs.org there is no evidence that they can utilize an N-methylated amino acid. This effectively prevents this compound from being integrated into the peptidoglycan structure through the canonical cytoplasmic pathway.
Mechanisms of D-Alanine Metabolism in Prokaryotes
While L-amino acids are the primary building blocks of proteins, D-alanine is indispensable for bacterial survival due to its role in peptidoglycan synthesis. mdpi.com The main route for D-alanine production in prokaryotes is the racemization of the readily available L-alanine. This reversible conversion is catalyzed by the enzyme alanine racemase (Alr), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. mdpi.comfrontiersin.org This enzyme is ubiquitous in bacteria but absent in humans, making it a key target for antibiotic development. mdpi.com
Bacteria may possess one or more genes for alanine racemase. For instance, some species have a constitutively expressed Alr for normal growth and an inducible one (like DadX) that is involved in L-alanine catabolism. mdpi.com In addition to racemization, some Gram-positive bacteria can synthesize D-alanine via a D-amino acid transaminase (Dat), which converts pyruvate to D-alanine using D-glutamate as the amino donor. asm.org
Functional Roles of Alanine Racemases and D-Ala-D-Ala Ligases in Bacterial Pathogenesis Research
The essentiality of D-alanine for cell wall integrity places the enzymes responsible for its synthesis and utilization at the center of bacterial pathogenesis and antibiotic research.
Alanine Racemase (Alr): As the primary producer of D-alanine, Alr is critical for bacterial viability. Inhibition of this enzyme starves the cell of the necessary precursors for peptidoglycan synthesis, leading to cell lysis. Its absence in humans makes it an attractive and specific antibacterial target. frontiersin.orgnih.gov The antibiotic D-cycloserine, a structural analog of D-alanine, is a known inhibitor of alanine racemase. mdpi.com
D-Ala-D-Ala Ligase (Ddl): This enzyme is also essential for bacterial survival, as it catalyzes the formation of the D-Ala-D-Ala dipeptide required for the final steps of cell wall construction. oup.com Ddl is the target of significant clinical interest, particularly in the context of antibiotic resistance. The glycopeptide antibiotic vancomycin (B549263) functions by binding tightly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transpeptidase enzymes and preventing cell wall cross-linking. Vancomycin-resistant enterococci (VRE) have evolved a mechanism to overcome this by altering the ligase pathway. They acquire genes (e.g., the vanA operon) that encode a different ligase (VanA) which synthesizes D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala. This substitution of an ester bond for a peptide bond dramatically reduces vancomycin's binding affinity (by ~1000-fold), rendering the antibiotic ineffective while still allowing for cell wall construction.
Interactive Table: Key Enzymes in D-Alanine Metabolism and Pathogenesis
| Enzyme | Abbreviation | Function | Substrate(s) | Role in Pathogenesis |
|---|---|---|---|---|
| Alanine Racemase | Alr | Catalyzes the reversible conversion of L-alanine to D-alanine. | L-alanine, D-alanine | Essential for providing D-alanine for peptidoglycan synthesis. A validated antibiotic target. frontiersin.orgnih.gov |
| D-alanine:D-alanine Ligase | Ddl | Catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide. | 2x D-alanine, ATP | Essential for creating the terminus of the peptidoglycan stem peptide. oup.com Target of vancomycin action (indirectly). |
| D-Ala-D-Lac Ligase | VanA | Synthesizes D-alanyl-D-lactate in resistant bacteria. | D-alanine, D-lactate, ATP | A key enzyme in high-level vancomycin resistance, as it produces an altered cell wall precursor. |
Stereospecific Interactions and Conformational Dynamics of N-Methylated Peptides
The incorporation of N-methylated amino acids into a peptide backbone induces significant and predictable conformational constraints. This compound (D-NMA), in particular, has been identified as a powerful building block in peptide design due to its highly restricted conformational freedom. rsc.orgnih.gov This rigidity stems from the steric hindrance imposed by the methyl group on the nitrogen atom, which limits the possible rotation around the backbone's phi (φ) and psi (ψ) dihedral angles.
Computational and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have precisely characterized the conformational preferences of the D-NMA residue. rsc.orgresearchgate.net A Ramachandran-type plot for an acetyl-N-methyl-D-alanine dimethylamide model reveals a very narrow low-energy region. rsc.orgnih.gov This analysis demonstrates that the D-NMA residue predominantly adopts a fixed conformation centered around dihedral angles of approximately (φ, ψ) = (135°, −75°). rsc.orgnih.gov This contrasts sharply with non-methylated D-amino acids, which exhibit much greater conformational flexibility. rsc.org The conformation of the corresponding enantiomer, N-methyl-L-alanine (L-NMA), is point symmetric, occupying a region around (φ, ψ) = (-135°, 75°). rsc.org This predictable and rigid structure makes D-NMA an ideal component for constructing well-defined molecular shapes. chemrxiv.org
| Compound/Residue | Preferred Dihedral Angles (φ, ψ) | Key Structural Feature | Reference |
|---|---|---|---|
| This compound (D-NMA) | (135°, −75°) | Conformationally fixed due to restricted bond rotation | rsc.orgnih.gov |
| N-α-Methyl-L-alanine (L-NMA) | (-135°, 75°) | Point symmetric to D-NMA, also conformationally fixed | rsc.org |
The substitution of a backbone amide proton with a methyl group is a pivotal modification in peptide chemistry that profoundly influences a peptide's structural and functional properties. acs.org
Conformation: The most direct conformational consequence of N-methylation is the elimination of the amide proton (N-H), which is a crucial hydrogen bond donor. mdpi.compeptide.com This loss prevents the formation of intra- and inter-molecular hydrogen bonds, thereby destabilizing or altering canonical secondary structures like α-helices and β-sheets. mdpi.commdpi.com Furthermore, the introduction of the N-methyl group creates a tertiary amide bond, which lowers the energy barrier for cis-trans isomerization. mdpi.comresearchgate.net Consequently, N-methylated peptides often exist as a mixture of conformers in solution, which can complicate structural analysis but also offers a tool for conformational modulation. researchgate.netresearchgate.net Studies on model dipeptides show that the impact of N-methylation is dependent on the chirality of the adjacent residues; homochiral sequences (e.g., L-Xaa-Me-L-Yaa) are strongly perturbed, favoring folded conformations with a cis amide bond, while heterochiral sequences (e.g., L-Xaa-Me-D-Yaa) are less affected and tend to retain extended conformations. researchgate.net
Stability: A primary driver for incorporating N-methylation is to enhance the metabolic stability of peptides. peptide.comnih.gov The N-methyl group provides steric shielding for the adjacent peptide bond, rendering it less susceptible to cleavage by proteases and peptidases. mdpi.com This increased resistance to enzymatic degradation significantly prolongs the in vivo half-life of peptide-based drug candidates. peptide.com For example, N-methylation of a single amide bond in an endothelin receptor antagonist was shown to increase its half-life in rat intestinal perfusate from approximately 10 minutes to over 500 minutes. mdpi.com
Activity: The effect of N-methylation on biological activity is highly context-dependent. The conformational changes induced by N-methylation can either enhance or diminish a peptide's affinity for its target receptor. In some cases, the loss of a critical hydrogen bond or an altered side-chain presentation can lead to a significant drop or complete loss of activity. mdpi.com Conversely, the conformationally constrained state might mimic the bioactive conformation more closely, leading to improved potency and receptor selectivity. peptide.commdpi.com This strategy has been used to convert peptide agonists into antagonists or to fine-tune receptor subtype selectivity. peptide.comresearchgate.net
| Property | Influence of N-Methylation | Underlying Mechanism | Reference |
|---|---|---|---|
| Conformation | Disruption of secondary structures (α-helix, β-sheet); promotes cis-amide bonds | Elimination of N-H hydrogen bond donor; steric effects | mdpi.commdpi.comresearchgate.net |
| Stability | Increased resistance to proteolytic enzymes | Steric shielding of the peptide bond | peptide.comnih.govmdpi.com |
| Activity | Can be increased, decreased, or abolished | Conformational changes affecting receptor binding and pharmacophore presentation | mdpi.compeptide.commdpi.com |
The de novo design of molecules with precisely controlled three-dimensional shapes is a central goal in nanoscience and synthetic biology. nih.gov this compound (D-NMA), along with its enantiomer L-NMA, has emerged as a premier building block for the bottom-up design of peptide nanoshapes that are stable in aqueous environments. rsc.orgchemrxiv.org
The core principle behind this design strategy is the use of conformationally fixed residues as scaffolds. nih.govchemrxiv.org As established, a D-NMA residue is not flexible but is largely locked into a specific conformation due to torsional strain. rsc.orgresearchgate.net This allows for a "bottom-up" or non-hierarchical design approach, where the final shape of a short peptide oligomer is a predictable assembly of the fixed conformations of its constituent residues. chemrxiv.org This method starkly contrasts with the hierarchical folding of natural proteins, where the global shape is stabilized by numerous long-range interactions. nih.govchemrxiv.org
By strategically combining L-NMA and D-NMA residues in an oligomeric sequence, a wide diversity of three-dimensional peptide nanoshapes can be rationally designed and synthesized. rsc.org For example:
An oligomer of only L-NMA residues will form a stable, extended rod-like shape. nih.gov
Combining L- and D-residues allows for the creation of turns and bends at predictable locations. A simple dimer of DL-NMA, for instance, forms a distinct turn structure. researchgate.net
By varying the sequence of L- and D-NMA residues, designers can access a much broader "shape space" than is possible with a single building block. This has been quantified using Principal Moment of Inertia (PMI) analysis, which shows that L/D-NMA oligomers can form not only rod-like structures but also more complex disc-like and sphere-like shapes, bridging the gap between simple linear peptides and the structural diversity of miniature proteins. rsc.org
This approach enables the design of unique molecular scaffolds with sub-nanometer conformational control using a minimal number of amino acid residues. researchgate.netchemrxiv.org These custom-designed nanoshapes present unique opportunities for creating novel biofunctional molecules, such as catalysts, inhibitors, or targeted drug delivery vehicles. nih.govchemrxiv.org
Advanced Analytical and Structural Characterization Methodologies
Chromatographic Techniques for Chiral Analysis and Quantification
Chromatographic methods are fundamental for separating and quantifying the enantiomers of N-α-Methyl-D-alanine, particularly in complex biological samples where trace amounts of the D-enantiomer may be present alongside a large excess of the L-form. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of amino acids. nih.gov For secondary amino acids like this compound, direct separation can be achieved using specialized chiral stationary phases (CSPs). sigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.
Several types of CSPs have proven effective for the analysis of N-blocked amino acids, including macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC T and V) and polysaccharide-based phases. sigmaaldrich.commdpi.com The choice of CSP and mobile phase composition is critical for achieving optimal resolution. For instance, a CHIRALPAK ZWIX(+) column has been used to separate N-Me-Asp enantiomers, a structurally similar compound, using a mobile phase of methanol/acetonitrile with additives like diethylamine (B46881) (DEA) and acetic acid (AcOH), demonstrating the potential for similar applications with this compound. hplc.eu
Alternatively, indirect methods involving pre-column derivatization with a chiral reagent can be employed. nih.govnih.gov This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column, such as an octadecylsilane (B103800) (ODS) column. nih.govnih.gov Reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an advanced Marfey's reagent, have shown high sensitivity and good separation for chiral amino acids. nih.gov Another approach uses (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) as a chiral derivatizing agent. nih.gov
Table 1: HPLC Methods for Chiral Amino Acid Analysis
| Analytical Approach | Stationary Phase/Column | Derivatizing Agent | Detection Method | Key Findings |
|---|---|---|---|---|
| Direct Separation | Chiral Stationary Phase (e.g., CHIROBIOTIC, CYCLOBOND) sigmaaldrich.com | None | UV, Mass Spectrometry (MS) | Effective for various N-blocked amino acids; selectivity depends on CSP and mobile phase. sigmaaldrich.com |
| Indirect Separation | Reversed-Phase (e.g., ODS-Hypersil) nih.gov | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) nih.gov | UV (340 nm) nih.gov | Offers good resolution and high molar absorptivity for N-methyl amino acid enantiomers. nih.gov |
| Indirect Separation | Reversed-Phase nih.gov | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) nih.gov | Fluorescence | Requires removal of primary amino acids before derivatization. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the enantiomeric purity of amino acids. cat-online.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for GC analysis. nih.govd-nb.info This typically involves esterification followed by acylation using achiral reagents. cat-online.com The resulting volatile derivatives are then separated on a chiral capillary column. mdpi.comcat-online.com
Common derivatization methods include reaction with methyl chloroformate or pentafluoropropionic anhydride (B1165640). nist.govnih.gov The choice of derivatization agent and chiral column is crucial, as some derivatization procedures can induce racemization, which would lead to inaccurate quantification of the enantiomers. researchgate.net For instance, while pentafluoropropionic anhydride/heptafluorobutanol derivatives on a Chirasil-L-Val column offer good sensitivity, they may cause racemization. researchgate.net
GC-MS is also well-suited for isotopic analysis. By using deuterium-labeled reagents or standards, it is possible to accurately quantify the D-amino acid content and account for any racemization that may occur during sample preparation. cat-online.com Compound-specific nitrogen isotope analysis of amino acid enantiomers can be achieved by using optically active butanols for derivatization, which allows for separation on non-chiral columns and the ability to switch the elution order of the diastereomers. acs.org
Table 2: GC-MS Derivatization and Analysis Parameters
| Derivatization Reagent(s) | Chiral Column | Key Application | Notes |
|---|---|---|---|
| Methyl chloroformate / Methanol nist.gov | Not specified | Identification of amino acids in biological matrices. nist.gov | Produces stable derivatives with specific fragmentation patterns. nist.gov |
| Pentafluoropropionic anhydride / Ethyl acetate (B1210297) nih.gov | Not specified | Simultaneous measurement of lysine (B10760008) and its methylated metabolites. nih.gov | Allows discrimination of Nα- and Nε-methylated isomers. nih.gov |
| (R)-(−)-2-butanol or (S)-(+)-2-butanol / Nonafluorobutyric anhydride acs.org | HP-5 (non-chiral) acs.org | Compound-specific nitrogen isotope analysis. acs.org | Allows for switching the elution order of diastereomers. acs.org |
Two-dimensional liquid chromatography (2D-LC) offers enhanced resolving power for analyzing trace chiral compounds in highly complex samples, such as biological fluids. researchgate.netresearchgate.net This technique employs two different columns, often with orthogonal separation mechanisms, to achieve a higher degree of separation than is possible with a single column. molnar-institute.com
In the context of chiral analysis, a common 2D-LC setup involves a reversed-phase column in the first dimension to separate analytes based on hydrophobicity, followed by a chiral column in the second dimension to resolve the enantiomers of the target compound. researchgate.netmolnar-institute.com Multiple heart-cutting (MHC) is a specific 2D-LC approach where selected fractions from the first dimension containing the analyte of interest are transferred to the second dimension for further separation. molnar-institute.com
This method has been successfully used for the enantioselective analysis of N-methyl-D-aspartic acid and its analogs in mammalian and bivalve samples, demonstrating its applicability for this compound. molnar-institute.comnii.ac.jp Pre-column derivatization with fluorescent reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is often used to enhance detection sensitivity. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity and Isotopic Analysis
Spectroscopic and Structural Elucidation Methods
Spectroscopic and crystallographic techniques provide detailed information about the three-dimensional structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical and conformational analysis of chiral molecules in solution. researchgate.netcdnsciencepub.com For this compound, NMR can be used to determine its relative and absolute configuration, as well as to study its conformational preferences. chemrxiv.orgresearchgate.net
The absolute configuration can be determined using chiral derivatizing agents (CDAs), which react with the enantiomers to form diastereomers that exhibit distinct NMR signals. researchgate.net Analysis of the chemical shift differences (Δδ) between the diastereomeric products allows for the assignment of the stereochemistry. researchgate.net
Conformational analysis of peptides containing N-methyl-alanine residues has been performed using 1H NMR, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). chemrxiv.orgresearchgate.net These studies reveal information about the dihedral angles (φ, ψ) and the preferred geometry (e.g., trans or cis) of the amide bonds. chemrxiv.orgresearchgate.net For example, studies on oligomers of N-methyl-L/D-alanine have shown that the conformation is largely fixed, with the N-methylated amide bonds generally preferring a trans geometry. chemrxiv.orgrsc.org The dihedral angles for the D-NMA residue have been determined to be around (φ = 130°, ψ = –73°). chemrxiv.org
X-ray crystallography provides an atomic-resolution snapshot of a molecule's three-dimensional structure in its solid, crystalline state. rsc.org This technique has been used to determine the precise molecular architecture of peptides containing N-methyl-L/D-alanine residues. chemrxiv.orgrsc.org
For instance, the crystal structure of a dimer containing an N-methyl-D-alanine residue confirmed a conformation close to that predicted by theoretical calculations, with specific dihedral angles. chemrxiv.orgrsc.org The solved crystal structure of a derivative of N-methyl-L-alanine showed dihedral angles of φ = -134.6° and ψ = 77.7°. chemrxiv.orgrsc.org Such studies confirm the conformational rigidity imposed by N-methylation. rsc.org The structure of alisporivir, a cyclic peptide containing an N-methyl-D-alanine residue at position 3, has also been determined in complex with its protein target, providing insight into its bound conformation. nih.gov
Advanced electron microscopy (EM) has also been used to directly image the dynamics and shapes of oligomers containing N-methyl-L/D-alanine, complementing the static picture from crystallography and the solution-state information from NMR. researchgate.netrsc.org
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | N-Me-D-Ala |
| N-methyl-D-aspartic acid | NMDA |
| High-Performance Liquid Chromatography | HPLC |
| Chiral Stationary Phase | CSP |
| Gas Chromatography-Mass Spectrometry | GC-MS |
| Two-Dimensional Liquid Chromatography | 2D-LC |
| Nuclear Magnetic Resonance | NMR |
| Diethylamine | DEA |
| Acetic Acid | AcOH |
| Octadecylsilane | ODS |
| N-α-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F |
| Nuclear Overhauser Effect Spectroscopy | NOESY |
Mass Spectrometry (MS) and Tandem MS for Derivative Identification and Metabolite Profiling
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable technologies for the identification and quantification of this compound and its related metabolites, particularly due to their high sensitivity and specificity, which are crucial for detecting low-abundance molecules in complex biological matrices. mdpi.com Targeted metabolomics for compounds like this compound is often performed using tandem MS with a triple quadrupole setup, which allows for highly selective analysis. mdpi.com
Due to the polar and non-volatile nature of amino acids, derivatization is a common prerequisite for analysis by gas chromatography-mass spectrometry (GC-MS). This chemical modification increases the volatility and thermal stability of the analyte. A study on N-methylated amino acids utilized ethyl chloroformate for derivatization, which allowed for successful characterization by GC-MS. researchgate.net The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns, with N-methyl amino acids prominently displaying an [M-COOC₂H₅]⁺ ion, which is indicative of the structure. researchgate.net Another effective derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS), which generates dimethyl tert-butylsilane (DMTBS) analogs suitable for GC-MS analysis. biologists.com
| Derivatization Method | Analytical Platform | Key Findings / Characteristic Fragments | Reference |
| Ethyl Chloroformate | GC-MS | Produces volatile derivatives. The EI mass spectra of N-methyl amino acids show a characteristic and abundant [M-COOC₂H₅]⁺ fragment ion. | researchgate.net |
| N-trifluoroacetyl (N-TFA) | GC-MS | N-Alkyl-N-perfluoroacyl derivatives of amino acids readily form previously unreported alkylnitrilium cations, such as [HC≡N-alkyl]⁺. | researchgate.net |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS) | GCxGC/TOF-MS | Creates dimethyl tert-butylsilane (DMTBS) analogs, improving volatility for gas chromatography. | biologists.com |
| Silylation (BSTFA + 1% TMCS) | GC-MS/MS | Allows for the separation and quantification of alanine (B10760859) isomers from other related metabolites. | excli.de |
Tandem mass spectrometry (MS/MS) significantly enhances analytical specificity, which is critical for distinguishing between isomers such as α-alanine and β-alanine. excli.de By using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored. For silylated alanine, a unique ion transition of m/z 176 → 147 has been used for its quantification, effectively separating it from interfering compounds. excli.de This targeted approach drastically reduces background noise compared to full-scan mode, improving detection limits and quantitative accuracy. excli.de High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF), also provides a powerful alternative for distinguishing metabolites with very small mass differences. mdpi.com
Isotopic Labeling and Tracing Techniques
Enantiomer-specific isotope analysis (ESIA) is a sophisticated technique used to investigate the origin of chiral molecules by measuring the stable isotope ratios of individual enantiomers. arxiv.org This method has been successfully applied to D- and L-alanine, providing insights into whether their presence is the result of biological processes or abiotic chemical synthesis. arxiv.org The primary analytical technique employed is gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), which can precisely determine the nitrogen isotopic composition (δ¹⁵N) of each enantiomer after chromatographic separation. acs.org
Research has revealed a significant and consistent nitrogen isotopic difference between D-alanine and L-alanine in bacterial samples. arxiv.org Specifically, D-alanine found in the peptidoglycan of bacterial cell walls is consistently depleted in ¹⁵N relative to its L-counterpart. arxiv.orgacs.org The nitrogen isotopic difference, expressed as Δ¹⁵N(D-L) (defined as δ¹⁵N(D-Ala) - δ¹⁵N(L-Ala)), is typically negative, with values around -2.0‰ observed in bacteria such as Staphylococcus staphylolyticus and Bacillus subtilis. arxiv.orgacs.org
This isotopic heterogeneity is a strong indicator of enzymatic activity. arxiv.org The ¹⁵N depletion in D-alanine is attributed to the kinetic isotope effect of the enzyme alanine racemase, which catalyzes the conversion of L-alanine to D-alanine for peptidoglycan synthesis. arxiv.orgacs.org In contrast, racemic alanine produced through symmetric chemical synthesis shows no significant difference in the nitrogen isotopic composition between the D- and L-enantiomers, resulting in a Δ¹⁵N(D-L) value close to zero. arxiv.org Therefore, ESIA serves as a powerful tool to distinguish between biogenic D-alanine, which carries an enzymatic isotopic signature, and D-alanine from abiotic sources. arxiv.org
| Organism (Bacteria) | δ¹⁵N of L-alanine (‰) | δ¹⁵N of D-alanine (‰) | Isotopic Difference (Δ¹⁵N(D-L)) | Reference |
| Staphylococcus staphylolyticus | 21.3 ± 0.8 | 19.2 ± 0.5 | -2.1 | acs.org |
| Bacillus subtilis | 8.2 ± 0.4 | 6.2 ± 0.2 | -2.0 | acs.org |
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate, distribution, and dynamics of biochemical pathways within a biological system. researchgate.net This approach involves introducing a molecule containing a heavy isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), and tracking its incorporation into various metabolites over time using mass spectrometry. researchgate.netoup.com
This methodology is directly applicable to investigating the biological pathways of this compound. For instance, studies have used isotopically labeled D-alanine to track its biodistribution and potential for in vivo racemization. In one key study, germ-free mice were administered labeled D-alanine, and its presence was subsequently tracked in various tissues. researchgate.net The results showed that gut-absorbed D-alanine accumulated in tissues such as the pancreas, brain, and pituitary gland. researchgate.net Crucially, the experiment demonstrated no endogenous synthesis of D-alanine via the racemization of L-alanine in these mice, indicating that the sources of D-alanine in mammals are primarily the diet and the gut microbiome. researchgate.net
To investigate the formation of this compound specifically, a dual-labeling strategy could be employed. Labeled D-alanine (e.g., containing ¹³C or ¹⁵N) could be administered to trace the source of the alanine backbone, while a labeled methyl donor, such as ¹³CD₃-methionine, could be used to trace the origin of the N-terminal methyl group. biorxiv.org Observing the incorporation of both labels into a single molecule would provide direct evidence of the methylation of D-alanine.
Furthermore, stable isotope tracing can elucidate the precursor-product relationships in central metabolism. By supplying cells with ¹³C-labeled glucose, researchers can trace the flow of carbon atoms through glycolysis and the citric acid cycle into the carbon skeletons of non-essential amino acids, including alanine. frontiersin.org The rate and extent of label incorporation into alanine provide a measure of its de novo synthesis rate. nih.gov These tracing experiments are indispensable for building a comprehensive understanding of the origin, synthesis, and metabolic fate of this compound in biological systems. researchgate.net
| Isotope Tracer | Application in Amino Acid Metabolism | Key Insights | Reference |
| ¹³C- or ¹⁵N-labeled D-Alanine | Tracing the biodistribution and source of D-alanine. | Can determine tissue accumulation and distinguish between dietary/microbial sources versus endogenous synthesis. | researchgate.net |
| ¹³CD₃-Methionine | Tracing the origin of methyl groups in methylation reactions. | Can identify which molecules, including amino acids, are substrates for methyltransferases. | biorxiv.org |
| ¹³C-Glucose | Measuring de novo synthesis of non-essential amino acids. | Traces the flow of carbon from glucose into the alanine backbone, quantifying synthesis rates. | frontiersin.org |
| ²H₂O (Heavy Water) | Measuring the synthesis of non-essential amino acids and fatty acids. | Deuterium (B1214612) from heavy water incorporates into newly synthesized molecules, providing a global view of biosynthesis. | nih.gov |
Applications in Advanced Biomolecular Engineering and Materials Science Research
Peptide and Protein Engineering
The engineering of peptides and proteins with novel or enhanced properties is a cornerstone of modern biotechnology and pharmaceutical development. N-α-Methyl-D-alanine offers a strategic tool to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.
A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The introduction of N-α-methyl groups into the peptide backbone is a well-established strategy to confer resistance to enzymatic cleavage. upc.edunih.gov N-methylation of the amide nitrogen removes the hydrogen atom required for the canonical mechanism of many proteases, thus sterically hindering the enzyme's access to the scissile peptide bond. upc.edunih.gov This modification has been shown to substantially reduce proteolysis. nih.gov
The incorporation of a D-amino acid, such as D-alanine, further enhances this stability. wjarr.com Peptides containing D-amino acids are less recognized by proteases, which are typically specific for L-amino acid substrates. nih.gov The combination of N-methylation and D-configuration in this compound therefore provides a dual layer of protection against proteolytic degradation. This enhanced stability increases the in vivo half-life of peptide-based drugs, improving their pharmacokinetic profiles. nih.govacs.org Studies have demonstrated that inserting even a single N-methylated residue can significantly decrease proteolysis within a specific region of the peptide. nih.gov This makes this compound a critical component in the design of robust peptidomimetics for therapeutic use.
| Modification Strategy | Effect on Proteolytic Stability | Mechanism of Action | Supporting Evidence |
| N-methylation | Enhanced | Steric hindrance of protease access to the peptide bond; removal of amide hydrogen. upc.edunih.gov | Oligomers of N-methyl Phenylalanine show high resistance to chymotrypsin (B1334515) and proteinase K. nih.gov |
| D-amino acid incorporation | Enhanced | Poor recognition by proteases that are specific for L-amino acids. nih.gov | Retro-inverso peptides, containing D-amino acids, exhibit greater resistance to proteolysis. nih.gov |
| Combined N-methylation and D-amino acid (e.g., this compound) | Synergistically Enhanced | Combines steric hindrance with stereochemical non-recognition by proteases. | Peptides with these modifications show improved pharmacokinetic properties. nih.govacs.org |
Beyond stability, a key challenge for peptide therapeutics is their ability to cross cellular membranes to reach intracellular targets. N-methylation is a particularly desirable modification for improving membrane permeability. d-nb.infonih.gov By replacing the polar N-H group with a non-polar N-CH3 group, N-methylation reduces the polarity of the amide bond and can disrupt internal hydrogen bonding networks that would otherwise hinder passive diffusion across lipid bilayers. nih.govnih.govpnas.org This modification increases the lipophilicity of the peptide, which is often correlated with better membrane transport. nih.govacs.org
The incorporation of this compound also introduces significant conformational constraints. nih.govresearchgate.net The restricted bond rotation fixes the local peptide backbone geometry. researchgate.netrsc.orgchemrxiv.org This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and receptor subtype selectivity. acs.orgnih.gov For instance, the immunosuppressant drug Cyclosporine A, which has excellent bioavailability, contains seven N-methylated amino acids and a D-alanine residue, exemplifying the power of these modifications. d-nb.infonih.gov Judicious placement of this compound can therefore be used to fine-tune a peptide's structural and physicochemical properties to optimize both its ability to cross membranes and its interaction with biological targets. pnas.orgnih.gov
| Property | Effect of this compound Incorporation | Underlying Mechanism |
| Membrane Permeability | Improved | Reduces polarity of the amide bond, increases lipophilicity, and may prevent formation of internal hydrogen bonds that hinder diffusion. nih.govnih.govpnas.org |
| Bioactivity | Potentially Enhanced | Induces conformational constraints, pre-organizing the peptide for optimal receptor binding. acs.orgnih.gov |
| Receptor Selectivity | Potentially Improved | The fixed conformation can lead to more specific interactions with a target receptor subtype. acs.orgnih.gov |
The de novo design of nanostructures with specific shapes and functions is a major goal in materials science. chemrxiv.org Oligomers composed of conformationally constrained amino acids like this compound are emerging as powerful building blocks for this bottom-up design approach. researchgate.netrsc.org Due to restricted bond rotation, both N-methyl-L-alanine and N-methyl-D-alanine residues adopt highly fixed conformations in solution. rsc.orgchemrxiv.org
By combining N-methyl-L-alanine and N-methyl-D-alanine residues in a specific sequence, researchers can rationally design and create diverse and stable peptide nanoshapes in water with sub-nanometer precision. rsc.orgchemrxiv.org These defined shapes are not dependent on global folding interactions like proteins but are controlled at the local, per-residue level. researchgate.netchemrxiv.org This allows for the creation of unique molecular scaffolds to which functional groups can be attached with precise spatial orientation. rsc.org These biofunctional nanomaterials, built from oligo-L/D-NMAs, have potential applications as catalysts, drugs, or in the development of self-assembling materials like amyloid-based fibers for nanotechnology. researchgate.netulisboa.pt
Design of Peptides for Improved Membrane Permeability and Bioactivity
Antimicrobial Research and Chemical Probe Development
The rise of antibiotic resistance necessitates the development of new antimicrobial agents and tools to study bacterial processes. This compound and related compounds are proving instrumental in both of these areas.
Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting bacterial membranes. mdpi.com However, like other peptides, they are susceptible to proteolytic degradation. Incorporating non-proteinogenic amino acids, such as D-amino acids and N-methylated residues, is a key strategy to improve their stability and therapeutic properties. nih.govnih.govmdpi.com
The substitution of L-amino acids with D-isomers or N-methylated versions can enhance stability against proteases from both the host and bacteria. nih.govfrontiersin.org While N-methylation can sometimes negatively affect antimicrobial activity if it disrupts a critical hydrogen bond, in other cases, it can lead to analogs with similar or even greater activity, particularly against certain pathogens. nih.gov For example, N-methylation of certain AMPs has been shown to maintain or improve activity against P. aeruginosa. nih.gov Furthermore, D-amino acids themselves can have regulatory roles in bacteria, sometimes inhibiting growth by affecting peptidoglycan metabolism. mdpi.comfrontiersin.org Silver complexes incorporating ligands derived from D-alanine have shown higher antibacterial activity compared to their L-alanine counterparts. mdpi.com Therefore, the strategic use of this compound in AMP sequences is a viable approach to fine-tune their stability, toxicity, and spectrum of activity. nih.govnih.gov
| Peptide Analog | Modification | Observed Effect on Antimicrobial Properties | Reference |
| C10:0-A2(6-NMeLys) & C10:0-A2(9-NMeLys) | N-methylation of Lysine (B10760008) | Similar or greater activity against P. aeruginosa compared to the non-methylated parent lipopeptide. | nih.gov |
| TA4(dK) | D-Lysine substitution | Identified as a promising molecule for further studies based on overall therapeutic properties. | nih.govmdpi.com |
| DP06 | All L-Lys and L-Arg replaced with D-forms | Remarkable stability against proteases. | frontiersin.org |
The bacterial cell wall, composed of peptidoglycan (PG), is a critical structure for bacterial survival and a major antibiotic target. ncl.ac.ukoup.com Peptidoglycan synthesis is a dynamic process involving the incorporation of building blocks, including the dipeptide D-alanyl-D-alanine. oup.comresearchgate.net This biological requirement can be exploited by using D-alanine analogs as chemical reporters.
Fluorescent D-amino acids (FDAAs), which are D-alanine or other D-amino acids linked to a fluorophore, can be metabolically incorporated into the sites of active peptidoglycan synthesis. researchgate.net This allows for specific, covalent labeling and real-time visualization of bacterial growth and cell wall construction with minimal perturbation. researchgate.net Similarly, D-alanine derivatives have been developed as positron emission tomography (PET) radiotracers, such as d-[3-¹¹C]alanine, to image bacterial infections in vivo. acs.orgacs.org These probes demonstrate bacteria-specific uptake and can distinguish live bacteria from sterile inflammation, offering a significant advantage over traditional imaging agents. acs.org While this compound itself is not the primary probe, the fundamental principle relies on the bacterial machinery that processes D-alanine. The development of these probes underscores the importance of D-alanine metabolism as a target for creating sophisticated tools to study bacterial physiology and diagnose infections. ncl.ac.ukacs.org
Chemical Reporters for Probing Bacterial Cell Wall Synthesis Dynamics
Research in Chiral Catalysis and Analytical Separations
The specific stereochemistry of this compound makes it a compound of interest in the fields of chiral catalysis and analytical separations. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and other bioactive molecules.
In the realm of chiral catalysis, N-methylated amino acids and their derivatives are utilized as chiral catalysts or as building blocks in the synthesis of more complex chiral structures. chembk.comchemimpex.com For instance, N-Methyl-D-alanine hydrochloride has been identified as a potential chiral catalyst. chembk.com Research into chiral aldehyde catalysis has demonstrated the asymmetric α-substitution of N-unprotected amino acid esters. rsc.orgrsc.org This type of reaction is fundamental for creating optically active unnatural α,α-disubstituted α-amino acids, which are valuable in drug development. rsc.org These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction, leading to high enantioselectivity. rsc.orgrsc.org
The separation of chiral molecules, or enantiomers, is a significant challenge in analytical chemistry. N-methylated amino acids, including D-alanine derivatives, are often analyzed using high-performance liquid chromatography (HPLC) after being derivatized with a chiral reagent. nih.govnih.gov This process, known as indirect chiral resolution, involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov
Several chiral derivatizing reagents have been developed for this purpose. One such reagent is N-α-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (FDNP-Val-NH₂), an analog of the well-known Marfey's reagent. nih.gov This reagent has been shown to provide good resolution for N-methyl amino acid enantiomers. nih.gov Another advanced reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), has also been used effectively for the chiral separation of amino acids, demonstrating high sensitivity and resolution when coupled with LC/MS analysis. nih.gov These analytical techniques are crucial for determining the presence and quantity of specific enantiomers in biological samples. nih.gov
| Technique/Reagent | Application | Principle |
| Chiral Aldehyde Catalysis | Asymmetric synthesis of α,α-disubstituted α-amino acids. | A chiral catalyst directs the formation of one enantiomer over the other. rsc.orgrsc.org |
| N-α-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (FDNP-Val-NH₂) | Chiral separation of amino acids by HPLC. | Forms diastereomers with amino acid enantiomers, allowing separation on a standard column. nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Indirect chiral resolution of amino acid enantiomers by LC/MS. | Creates diastereomeric derivatives for enhanced separation and detection. nih.gov |
Future Research Directions and Emerging Theoretical Perspectives
Computational Modeling and Simulation of N-α-Methyl-D-alanine Derivatives and Their Interactions
Computational chemistry provides powerful tools for predicting the behavior of molecules, saving time and resources in laboratory research. The use of ab initio SCF calculations and Density Functional Theory (DFT) has become central to understanding the conformational preferences of N-methylated amino acids. acs.orgresearchgate.net These methods allow researchers to model the low-energy shapes (conformers) that molecules like N-acetyl-N'-methylalaninamide, a model for N-methylated peptide building blocks, are likely to adopt. acs.orgacs.org
Recent studies have employed DFT calculations to create Ramachandran-type plots for N-methyl-L-alanine (L-NMA) and N-methyl-D-alanine (D-NMA) oligomers. rsc.org These plots map the conformational space available to the amino acid residue, revealing that N-methylation significantly restricts the rotation of backbone bonds. researchgate.netrsc.org For acetyl-N-methyl-L-alanine dimethylamide, a minimal model, calculations showed a narrow low-energy region, suggesting the residue forms a fixed conformation. rsc.org This conformational rigidity is a key feature that can be exploited in designing structured peptides. rsc.org By combining computational predictions with experimental validation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, researchers can confirm the predicted structures and their interactions. rsc.org
Table 1: Computational Methods in the Study of this compound and Analogs This table is interactive and can be sorted by clicking on the headers.
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction pathways for stereoselective alkylations. vulcanchem.com | Guides the design of catalysts for synthesizing derivatives. vulcanchem.com | vulcanchem.com |
| Ab initio SCF Calculations | Determining low-energy conformers of N-acetyl-N'-methylalaninamide. | Provides insight into the stable shapes of N-methylated peptide units. | acs.org |
| DFT with Implicit Water Model | Generating Ramachandran-type plots for N-methyl-L/D-alanine models. rsc.org | Shows that N-methylation restricts conformational freedom, leading to fixed structures. rsc.org | rsc.org |
Exploration of Undiscovered Biological Functions and Inter-Kingdom Signaling Roles
While D-amino acids like D-alanine and D-glutamate are well-known as essential components of bacterial peptidoglycan, making cell walls resistant to standard proteases, the roles of their N-methylated counterparts are less understood. frontiersin.orgacs.org Research indicates that D-amino acids are not confined to bacteria; they are found in the neuroendocrine systems of mammals where they are involved in processes like hormone release and neurotransmission. diva-portal.orgnih.gov D-serine, for instance, acts as a neurotransmitter by binding to N-methyl-D-aspartate (NMDA) receptors. diva-portal.orgnih.gov
There is significant potential for D-amino acids, including modified versions like this compound, to act as inter-kingdom signaling molecules, facilitating communication between bacteria and their hosts. frontiersin.orgdiva-portal.org Gut microbiota produce a diverse array of D-amino acids that can influence host physiology. frontiersin.orgnih.gov For example, bacteria can release D-amino acids to modulate the growth of competitors or interact with the host's immune system. frontiersin.org The host, in turn, can recognize these bacterial D-amino acids through specific receptors and enzymes, such as D-amino acid oxidase (DAO), which can trigger antimicrobial responses. nih.gov Future research will likely focus on whether N-methylation of D-amino acids alters their signaling properties, receptor binding affinity, or susceptibility to host enzymes, potentially revealing a more nuanced layer of host-microbe communication.
Development of Integrated Multiomics Strategies for Comprehensive Analysis
To fully understand the biological impact of this compound, a holistic approach that integrates multiple "omics" disciplines is necessary. oup.com Multi-omics strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of molecular and cellular processes. oup.comnih.gov For instance, metabolomic analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify the levels of this compound and related metabolites in biological samples such as tissues or urine. aging-us.comresearchgate.net
By integrating metabolomic data with proteomics, researchers can identify proteins whose expression levels change in response to the presence of this compound. aging-us.com This can reveal the metabolic pathways the compound is involved in and the proteins it interacts with. oup.com Transcriptomics can further elucidate these connections by showing which genes are up- or down-regulated. nih.gov Such integrated analyses are invaluable for identifying biomarkers and understanding the systemic effects of specific molecules in complex biological systems, from cardiovascular disease to metabolic disorders. oup.comnih.gov Applying these comprehensive strategies to this compound will be crucial for mapping its network of interactions and uncovering its precise physiological functions.
Advancements in High-Throughput Biosynthesis and Derivatization Methodologies
The synthesis and analysis of chiral molecules like this compound often require specialized, high-throughput methods. In biosynthesis, research is focused on discovering and engineering enzymes that can efficiently produce specific enantiomers (D- or L-forms) of amino acids. asm.org High-throughput screening assays are used to rapidly test large libraries of enzymes, such as transaminases, for their ability to synthesize D-alanine from prochiral substrates like pyruvate (B1213749). asm.orgrsc.org Similar strategies can be adapted for the enzymatic production of N-methylated D-amino acids.
For analysis, high-performance liquid chromatography (HPLC) and LC-MS/MS are the primary tools, but they require a preliminary step known as derivatization to distinguish between D- and L-enantiomers. researchgate.netmdpi.com This involves reacting the amino acid mixture with a chiral derivatizing agent to create diastereomers, which can then be separated on a standard chromatography column. mdpi.comnih.gov Advances in this area focus on developing more sensitive and efficient derivatizing agents. researchgate.net
Table 2: Chiral Derivatization Reagents for Amino Acid Analysis This table is interactive and can be sorted by clicking on the headers.
| Derivatizing Agent | Abbreviation | Application | Detection Method | Reference |
|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Chiral resolution of amino acids. mdpi.comacs.org | HPLC-UV | mdpi.comacs.org |
| N-α-(5-fluoro-2,4-dinitrophenyl)-D/L-valine amide | FDNP-Val-NH2 | Determination of acidic D-amino acids and their N-methyl derivatives. researchgate.netnih.gov | HPLC-UV | researchgate.netnih.gov |
These high-throughput methodologies are essential for creating and screening libraries of this compound derivatives for potential applications and for efficiently analyzing their presence and role in complex biological systems. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing N-α-Methyl-D-alanine in peptide chemistry?
- Methodology : Synthesis typically involves alkylation of D-alanine using methylating agents (e.g., methyl iodide) under controlled pH and temperature. Characterization requires chiral HPLC to confirm enantiomeric purity and H/C NMR to verify methyl group incorporation at the α-amino position. Mass spectrometry (MS) and X-ray crystallography further validate structural integrity .
- Key Data : The compound’s SMILES string (
CNC(C)C(O)=O) and InChI identifier can guide computational validation of synthesized products .
Q. How does this compound influence amino acid transport mechanisms in cellular models?
- Methodology : Use radiolabeled C-N-α-Methyl-D-alanine in trans-stimulation assays to quantify uptake kinetics in cell lines (e.g., HEK293). Compare with unmodified D-alanine to assess steric hindrance effects. Data contradictions (e.g., conflicting uptake rates) should be resolved via triplicate experiments and statistical validation (ANOVA) .
Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or degradation products?
- Methodology : Chiral stationary-phase HPLC with UV detection (210 nm) is essential for separating enantiomers. Pair with polarimetry to confirm optical activity. Stability studies under varying pH/temperature conditions (e.g., 25°C vs. 40°C) identify degradation pathways .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound in antibiotic design?
- Methodology : Conduct systematic meta-analysis of existing studies, focusing on variables like bacterial strain specificity, minimum inhibitory concentration (MIC) ranges, and solvent effects (e.g., DMSO vs. aqueous buffers). Use molecular docking simulations to correlate methyl group positioning with target binding affinity discrepancies .
Q. What strategies optimize the stereoselective synthesis of this compound for high-yield peptide coupling?
- Methodology : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to enhance enantiomeric excess (>99%). Monitor reaction intermediates via in-situ IR spectroscopy. Optimize coupling agents (e.g., HATU vs. DCC) for minimal racemization in solid-phase peptide synthesis .
Q. How does this compound interact with non-canonical amino acid transporters in neurological models, and how can conflicting data be reconciled?
- Methodology : Use CRISPR-edited neuronal cell lines lacking specific transporters (e.g., LAT1) to isolate uptake mechanisms. Pair with kinetic modeling to differentiate passive diffusion vs. active transport. Contradictions in values require cross-validation using isothermal titration calorimetry (ITC) .
Methodological Guidelines for Data Reporting
- Structural Validation : Always include raw NMR/MS spectra in supplementary materials, with peak assignments aligned to predicted splitting patterns .
- Contradiction Analysis : Apply triangulation by integrating quantitative (e.g., MIC values) and qualitative data (e.g., molecular dynamics simulations) to address outliers .
- Ethical Compliance : For in vivo studies, explicitly state approval from relevant ethics committees and adherence to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
